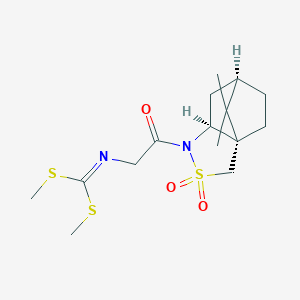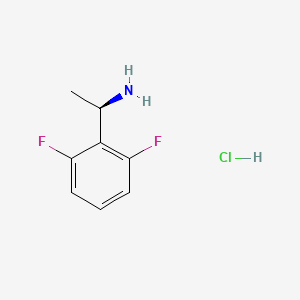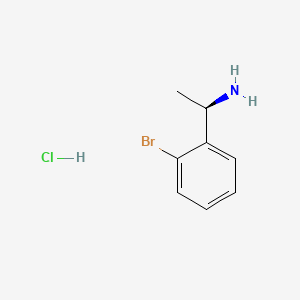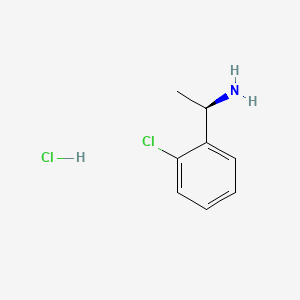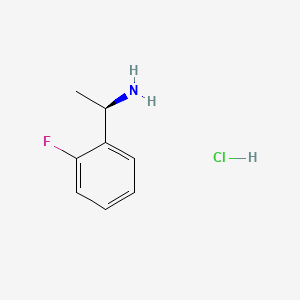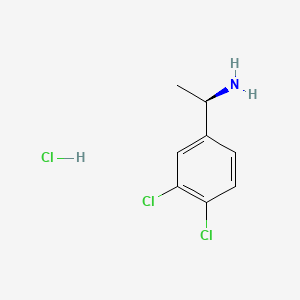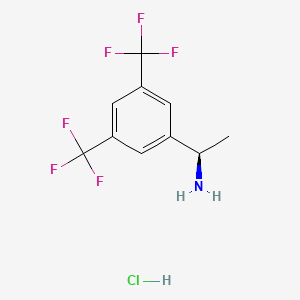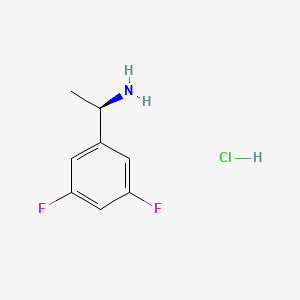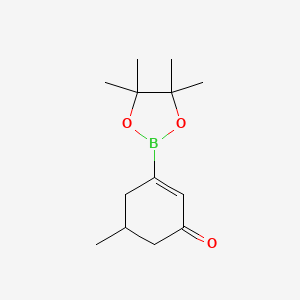
5-甲基-3-(4,4,5,5-四甲基-1,3,2-二氧杂硼环-2-基)环己-2-烯-1-酮
货号 B591891
CAS 编号:
1187055-94-2
分子量: 236.118
InChI 键: KQLGMNXGSZJBMG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one” is a chemical compound. It is a derivative of boronic acid and is often used in the synthesis of various pharmaceuticals and chemical compounds .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the formula C15H21BO4 . The InChI code for this compound is 1S/C15H21BO4/c1-10-7-11(13(17)18-6)9-12(8-10)16-19-14(2,3)15(4,5)20-16/h7-9H,1-6H3 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 276.14 . It is typically in solid form . The compound’s InChI key is PQEGFCISHQGIJO-UHFFFAOYSA-N .科学研究应用
1. Borylation of Alkylbenzenes
- Application Summary : 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane is used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .
- Methods of Application : The exact procedure can vary, but generally involves mixing the alkylbenzene with the boron compound and a palladium catalyst under controlled conditions .
- Results or Outcomes : The result is the formation of pinacol benzyl boronate, a useful intermediate in organic synthesis .
2. Hydroboration of Alkynes and Alkenes
- Application Summary : 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane is used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
- Methods of Application : The exact procedure can vary, but generally involves mixing the alkyne or alkene with the boron compound and a transition metal catalyst under controlled conditions .
- Results or Outcomes : The result is the formation of boron-containing organic compounds, which are useful intermediates in organic synthesis .
3. Coupling with Aryl Iodides
- Application Summary : 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane can be used for coupling with aryl iodides in the presence of a copper catalyst to form aryl boronates .
- Methods of Application : The exact procedure can vary, but generally involves mixing the aryl iodide with the boron compound and a copper catalyst under controlled conditions .
- Results or Outcomes : The result is the formation of aryl boronates, which are useful intermediates in organic synthesis .
4. Asymmetric Hydroboration of 1,3-Enynes
- Application Summary : 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane can be used for asymmetric hydroboration of 1,3-enynes to form chiral allenyl boronates .
- Methods of Application : The exact procedure can vary, but generally involves mixing the 1,3-enyne with the boron compound under controlled conditions .
- Results or Outcomes : The result is the formation of chiral allenyl boronates, which are useful intermediates in organic synthesis .
5. Synthesis of Novel Copolymers
- Application Summary : 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is employed in the synthesis, optical, and electrochemical properties of novel copolymers on the basis of benzothiadiazole and electron-rich arene units .
- Methods of Application : The exact procedure can vary, but generally involves polymerization reactions under controlled conditions .
- Results or Outcomes : The result is the formation of novel copolymers with unique optical and electrochemical properties .
6. Preparation of Fluorenylborolane
- Application Summary : 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be used to prepare fluorenylborolane .
- Methods of Application : The exact procedure can vary, but generally involves reactions under controlled conditions .
- Results or Outcomes : The result is the formation of fluorenylborolane, which can be used as an intermediate in organic synthesis .
7. Borylation of Arenes
- Application Summary : 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be used as a reagent to borylate arenes .
- Methods of Application : The exact procedure can vary, but generally involves reactions under controlled conditions .
- Results or Outcomes : The result is the formation of borylated arenes, which can be used as intermediates in organic synthesis .
8. Preparation of Fluorenylborolane
- Application Summary : 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be used to prepare fluorenylborolane .
- Methods of Application : The exact procedure can vary, but generally involves reactions under controlled conditions .
- Results or Outcomes : The result is the formation of fluorenylborolane, which can be used as an intermediate in organic synthesis .
9. Synthesis of Conjugated Copolymers
- Application Summary : 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be used in the synthesis of intermediates for generating conjugated copolymers .
- Methods of Application : The exact procedure can vary, but generally involves polymerization reactions under controlled conditions .
- Results or Outcomes : The result is the formation of conjugated copolymers .
10. Suzuki-Miyaura Cross-Coupling Reactions
- Application Summary : 1-Methylpyrazole-4-boronic acid pinacol ester can be used for Suzuki-Miyaura cross-coupling reactions .
- Methods of Application : The exact procedure can vary, but generally involves reactions under controlled conditions .
- Results or Outcomes : The result is the formation of cross-coupled products, which can be used as intermediates in organic synthesis .
11. Transesterification Reactions
- Application Summary : 1-Methylpyrazole-4-boronic acid pinacol ester can be used for transesterification reactions .
- Methods of Application : The exact procedure can vary, but generally involves reactions under controlled conditions .
- Results or Outcomes : The result is the formation of ester products, which can be used as intermediates in organic synthesis .
安全和危害
属性
IUPAC Name |
5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21BO3/c1-9-6-10(8-11(15)7-9)14-16-12(2,3)13(4,5)17-14/h8-9H,6-7H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQLGMNXGSZJBMG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=O)CC(C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one | |
CAS RN |
1187055-94-2 |
Source


|
| Record name | 5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
快速询问
类别
最多查看
Decanoyl-10,10,10,d3-L-carnitine Chloride
1297271-50-1
(R)-(1,4-Dioxan-2-yl)methanol
406913-88-0


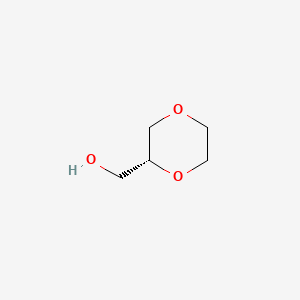
![(R)-(6-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B591816.png)
